2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate
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Overview
Description
2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a complex organic compound that features a brominated oxazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate typically involves multiple steps. One common method starts with the bromination of a suitable precursor to introduce the bromine atom at the desired position. This is followed by the formation of the oxazole ring through cyclization reactions. The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent. Finally, the ethyl acetate moiety is attached through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the oxazole ring and ethyl acetate moiety.
4-(Trifluoromethyl)phenyl oxazole: Similar but does not contain the bromine atom.
Ethyl 2-(4-(trifluoromethyl)phenyl)oxazole-2-yl acetate: Similar but lacks the bromine atom.
Uniqueness
2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is unique due to the combination of its bromine, trifluoromethyl, and oxazole functional groups. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C14H11BrF3NO3 |
---|---|
Molecular Weight |
378.14 g/mol |
IUPAC Name |
2-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethyl acetate |
InChI |
InChI=1S/C14H11BrF3NO3/c1-8(20)21-7-6-11-19-12(13(15)22-11)9-2-4-10(5-3-9)14(16,17)18/h2-5H,6-7H2,1H3 |
InChI Key |
GYAQQKLSRZYDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=NC(=C(O1)Br)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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